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# An In-depth Technical Guide to 2-Benzimidazolepropionic Acid: Discovery and Synthesis

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Compound of Interest		
Compound Name:	Procodazole	
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### **Abstract**

2-Benzimidazolepropionic acid, also known as **Procodazole**, is a heterocyclic compound that has garnered interest in the scientific community for its diverse biological activities, including its roles as an anthelmintic and a carbonic anhydrase inhibitor. This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Benzimidazolepropionic acid. It details the primary synthetic routes, including specific experimental protocols, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the synthetic workflow and the compound's established mechanism of action through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.

### Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 2-Benzimidazolepropionic acid is a notable derivative within this class, recognized for its potential therapeutic applications. While the exact historical discovery of this specific molecule is not extensively documented, its synthesis falls under the well-established methods developed for benzimidazole derivatives.



# **Physicochemical Properties**

A summary of the key physicochemical properties of 2-Benzimidazolepropionic acid is presented in Table 1. This data is essential for its identification, purification, and formulation.

Table 1: Physicochemical Properties of 2-Benzimidazolepropionic Acid

Property	Value	
Molecular Formula	C10H10N2O2	
Molecular Weight	190.20 g/mol [1]	
CAS Number	23249-97-0[1]	
Melting Point	229-231 °C (decomposes)[1]	
Appearance	White to off-white crystalline powder	
Solubility  Soluble in dimethyl sulfoxide (DMSO) methanol.		
IUPAC Name 3-(1H-benzo[d]imidazol-2-yl)propanoic a		
Synonyms	Procodazole, 3-(1H-Benzimidazol-2- yl)propanoic acid	

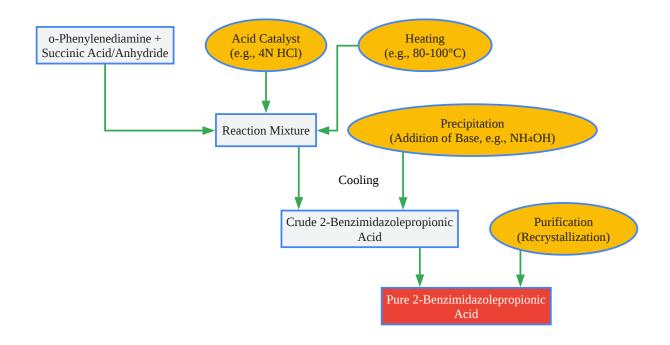
# Synthesis of 2-Benzimidazolepropionic Acid

The most common and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For 2-Benzimidazolepropionic acid, this involves the reaction of o-phenylenediamine with succinic acid or succinic anhydride.

### **General Synthesis Workflow**

The synthesis of 2-Benzimidazolepropionic acid via the Phillips-Ladenburg condensation reaction follows a straightforward workflow, as illustrated in the diagram below.





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General Synthesis Workflow

## **Experimental Protocol**

The following protocol is a representative procedure for the synthesis of 2-substituted benzimidazoles and can be adapted for the synthesis of 2-Benzimidazolepropionic acid.

### Materials:

- o-Phenylenediamine
- · Succinic acid or Succinic anhydride
- 4N Hydrochloric acid (HCl)
- Concentrated ammonium hydroxide (NH<sub>4</sub>OH)



- Ethanol (for recrystallization)
- Activated charcoal

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ophenylenediamine (e.g., 4.0 g) and an equimolar amount of succinic acid.
- Add 4N hydrochloric acid (e.g., 50 ml) to the flask.
- Heat the reaction mixture to 80°C and stir for approximately 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly add concentrated ammonium hydroxide to the stirred solution until the product precipitates. The solution should be basic to litmus paper.
- Collect the crude product by vacuum filtration and wash it with cold water.
- For purification, dissolve the crude product in a minimal amount of hot ethanol.
- Add a small amount of activated charcoal and heat the solution for a few minutes.
- Filter the hot solution to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

### Expected Yield and Characterization:

While specific yields for this exact reaction are not widely published, similar benzimidazole syntheses typically report yields ranging from moderate to good. The final product should be characterized by:



- Melting Point: Compare with the literature value (229-231 °C).
- ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
- FT-IR Spectroscopy: To identify characteristic functional groups.

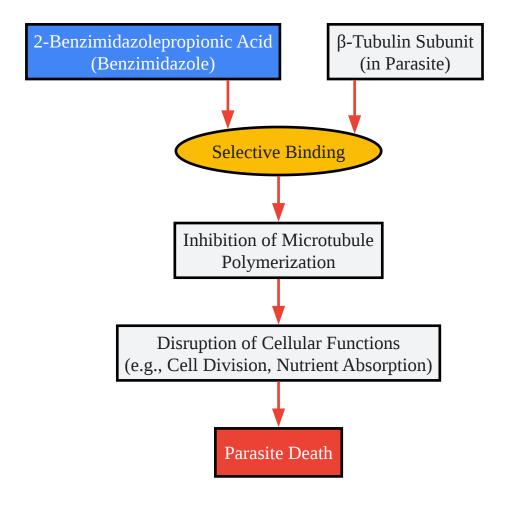
# **Biological Activity and Mechanism of Action**

2-Benzimidazole propionic acid, as a member of the benzimidazole class, is known to exhibit anthelmintic properties. The primary mechanism of action for this class of drugs is the disruption of microtubule polymerization in parasitic worms.

### **Mechanism of Anthelmintic Action**

Benzimidazoles selectively bind to the  $\beta$ -tubulin subunit of the microtubules in parasitic helminths. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The disruption of these vital processes ultimately leads to the death of the parasite.





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### References

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